molecular formula C17H15ClN4O B5406926 2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5406926
M. Wt: 326.8 g/mol
InChI Key: XRDUCTYESIKTKJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a triazole ring, a chloro substituent, and a dimethylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with the benzamide moiety: This step involves the formation of an amide bond, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming hydroxylated or carboxylated derivatives.

    Reduction: Reduction of the chloro substituent can lead to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce a variety of functionalized benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and dimethylphenyl groups may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide: can be compared with other benzamides or triazole-containing compounds.

    Unique Features: The specific substitution pattern and functional groups confer unique chemical and biological properties.

List of Similar Compounds

  • This compound
  • N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
  • 2-chloro-N-phenyl-4-(1,2,4-triazol-4-yl)benzamide

Properties

IUPAC Name

2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-3-4-12(2)16(7-11)21-17(23)14-6-5-13(8-15(14)18)22-9-19-20-10-22/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDUCTYESIKTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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